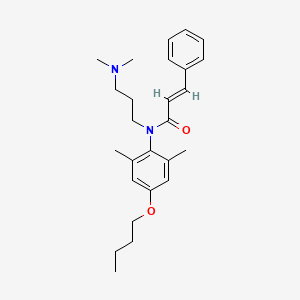
4'-Butoxy-N-(3-(dimethylamino)propyl)-2',6'-dimethylcinnamanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxy group, a dimethylamino propyl chain, and a dimethylcinnamanilide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide typically involves multiple steps. One common method includes the following steps:
Formation of the Cinnamanilide Core: The initial step involves the synthesis of the cinnamanilide core. This can be achieved through a condensation reaction between a substituted benzaldehyde and aniline in the presence of an acid catalyst.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction. This involves the reaction of the cinnamanilide core with butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylamino Propyl Chain: The final step involves the introduction of the dimethylamino propyl chain. This can be achieved through a nucleophilic substitution reaction using 3-dimethylaminopropyl chloride.
Industrial Production Methods
Industrial production of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl chain. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide can be compared with similar compounds such as:
4-Butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,5-dimethoxybenzamide: Similar structure but with a cyclohexylmethyl group instead of the cinnamanilide core.
Opiranserin: Another compound with a butoxy group and a dimethylamino propyl chain but with different substituents on the aromatic ring.
The uniqueness of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
20682-48-8 |
|---|---|
Fórmula molecular |
C26H36N2O2 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(E)-N-(4-butoxy-2,6-dimethylphenyl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H36N2O2/c1-6-7-18-30-24-19-21(2)26(22(3)20-24)28(17-11-16-27(4)5)25(29)15-14-23-12-9-8-10-13-23/h8-10,12-15,19-20H,6-7,11,16-18H2,1-5H3/b15-14+ |
Clave InChI |
VJMKZEIQRKGFSK-CCEZHUSRSA-N |
SMILES isomérico |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2)C |
SMILES canónico |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


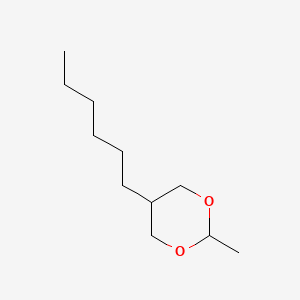

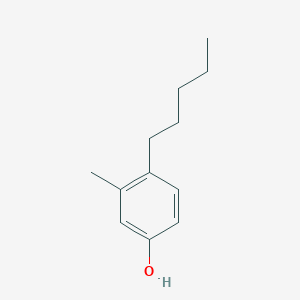
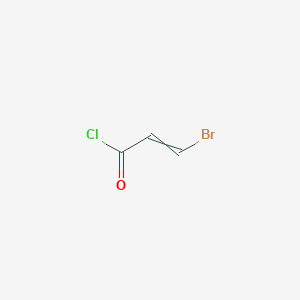
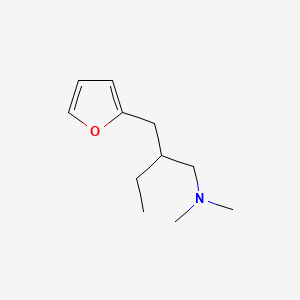
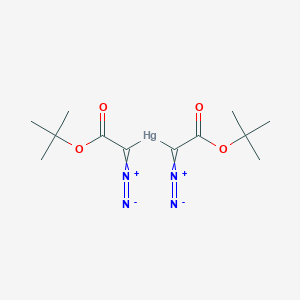
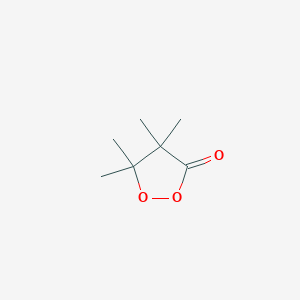
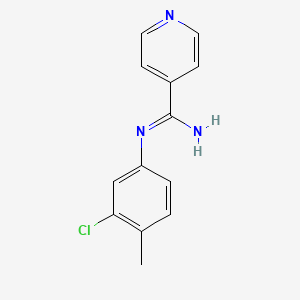
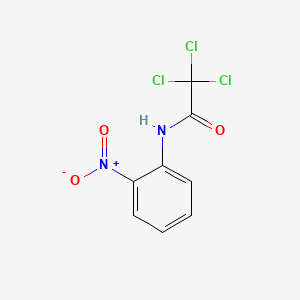
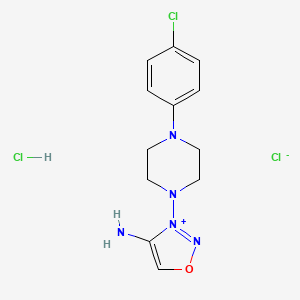
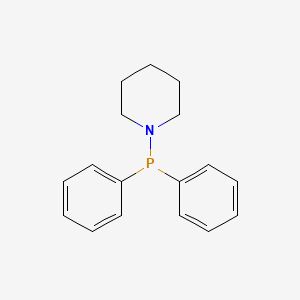
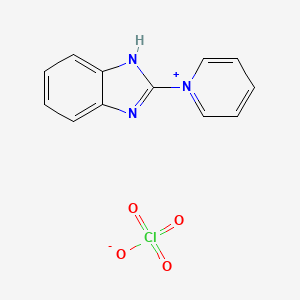
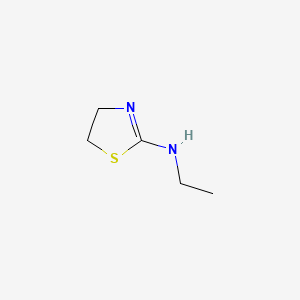
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
